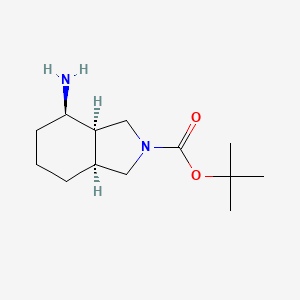![molecular formula C25H24N4O2 B7856095 (3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide](/img/structure/B7856095.png)
(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide” is known as BIX 02188. It is a potent and selective inhibitor of the enzyme mitogen-activated protein kinase kinase 5 (MEK5). This compound has a molecular weight of 412.5 Da and a molecular formula of C25H24N4O2 . BIX 02188 is primarily used in scientific research to study the role of MEK5 in various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIX 02188 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of BIX 02188 follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reaction vessels, automated processes, and stringent quality control measures to ensure consistency and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BIX 02188 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: BIX 02188 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
BIX 02188 is widely used in scientific research due to its ability to selectively inhibit MEK5. Some of its applications include:
Chemistry: Studying the role of MEK5 in various chemical pathways and reactions.
Biology: Investigating the biological functions of MEK5 in cell signaling, growth, and differentiation.
Medicine: Exploring the potential therapeutic applications of MEK5 inhibition in diseases such as cancer and inflammatory disorders.
Industry: Developing new drugs and therapeutic agents targeting MEK5.
Wirkmechanismus
BIX 02188 exerts its effects by selectively binding to and inhibiting the activity of MEK5. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase 5 (ERK5), a downstream target of MEK5. By blocking this signaling pathway, BIX 02188 can modulate various cellular processes, including cell proliferation, survival, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to BIX 02188 include:
U0126: Another MEK inhibitor that targets both MEK1 and MEK2.
PD0325901: A selective inhibitor of MEK1 and MEK2.
Trametinib: A MEK inhibitor used in the treatment of certain cancers.
Uniqueness
BIX 02188 is unique in its high selectivity for MEK5, which distinguishes it from other MEK inhibitors that target multiple MEK isoforms. This selectivity makes BIX 02188 a valuable tool for studying the specific role of MEK5 in various biological and pathological processes .
Eigenschaften
IUPAC Name |
(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,27H,15H2,1-2H3,(H2,26,30)(H,28,31)/b23-22- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPIAXLCCQFCM-FCQUAONHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC(=C2C3=C(C=C(C=C3)C(=O)N)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC(=CC=C1)N/C(=C\2/C3=C(C=C(C=C3)C(=O)N)NC2=O)/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate](/img/structure/B7856015.png)

![methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B7856019.png)

![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7856030.png)

![(3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B7856037.png)
![3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)-](/img/structure/B7856042.png)

![(3S,4S,5S,8S,10R,14S,15S,20S,23R,24S)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B7856052.png)
![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B7856064.png)
![3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7856069.png)
![N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide](/img/structure/B7856075.png)
![N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide](/img/structure/B7856102.png)
